molecular formula C17H24 B14312540 1-Octyl-1H-indene CAS No. 113416-62-9

1-Octyl-1H-indene

Cat. No.: B14312540
CAS No.: 113416-62-9
M. Wt: 228.37 g/mol
InChI Key: SMJMRBVOQAZKSW-UHFFFAOYSA-N
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Description

1-Octyl-1H-indene is an organic compound belonging to the indene family It is characterized by an indene core structure with an octyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with octyl halides in the presence of a strong base. This reaction typically occurs under reflux conditions with solvents such as toluene or xylene. Another method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by transition metals like ruthenium or platinum .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and selectivity. The use of palladium-catalyzed Suzuki coupling reactions followed by ring-closing metathesis is a notable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its saturated derivatives using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring of the indene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Octylindanone or octylindanoic acid.

    Reduction: Octylindane.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Octyl-1H-indene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness of 1-Octyl-1H-indene: this compound stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates .

Properties

CAS No.

113416-62-9

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

1-octyl-1H-indene

InChI

InChI=1S/C17H24/c1-2-3-4-5-6-7-10-15-13-14-16-11-8-9-12-17(15)16/h8-9,11-15H,2-7,10H2,1H3

InChI Key

SMJMRBVOQAZKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C=CC2=CC=CC=C12

Origin of Product

United States

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